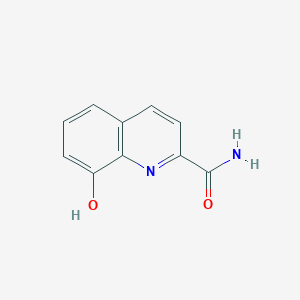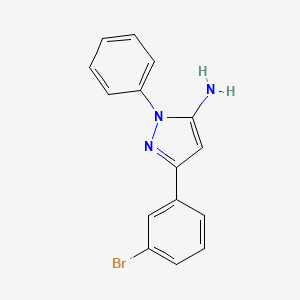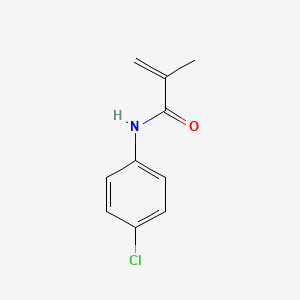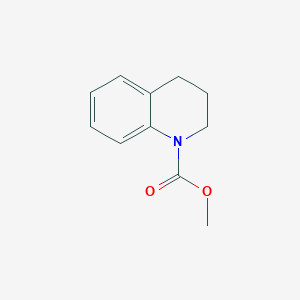
1-(3,5-Dimethylphenylamino)cyclohexanecarboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Dimethylphenylamino)cyclohexanecarboxylicacid is an organic compound with the molecular formula C15H21NO2 and a molecular weight of 247.33 g/mol. This compound is characterized by a cyclohexane ring substituted with a carboxylic acid group and a 3,5-dimethylanilino group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dimethylphenylamino)cyclohexanecarboxylicacid typically involves the reaction of cyclohexanone with 3,5-dimethylaniline in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common in industrial settings to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,5-Dimethylphenylamino)cyclohexanecarboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The anilino group can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions include:
Oxidation: Ketones and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted anilino derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3,5-Dimethylphenylamino)cyclohexanecarboxylicacid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3,5-Dimethylphenylamino)cyclohexanecarboxylicacid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, altering cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3,5-Dimethylanilino)cyclohexane-1-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.
1-(3,5-Dimethylanilino)cyclohexane-1-methanol: Contains a methanol group instead of a carboxylic acid group.
1-(3,5-Dimethylanilino)cyclohexane-1-carboxylate: An ester derivative of the carboxylic acid.
Uniqueness
1-(3,5-Dimethylphenylamino)cyclohexanecarboxylicacid is unique due to its specific substitution pattern and the presence of both an anilino group and a carboxylic acid group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .
Eigenschaften
CAS-Nummer |
725252-86-8 |
|---|---|
Molekularformel |
C15H21NO2 |
Molekulargewicht |
247.33 g/mol |
IUPAC-Name |
1-(3,5-dimethylanilino)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H21NO2/c1-11-8-12(2)10-13(9-11)16-15(14(17)18)6-4-3-5-7-15/h8-10,16H,3-7H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
ZZCKRRVKAZWIGW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NC2(CCCCC2)C(=O)O)C |
Kanonische SMILES |
CC1=CC(=CC(=C1)NC2(CCCCC2)C(=O)O)C |
Sequenz |
X |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(Tert-butyl)phenoxy]nicotinic acid](/img/structure/B1621325.png)

![Methyl 2-[(2-oxopropyl)thio]benzoate](/img/structure/B1621329.png)
![2-(2-Chlorophenyl)-1-[4-(dimethylamino)phenyl]-1-ethanone](/img/structure/B1621331.png)


![3-Methylimidazo[1,5-a]pyridine](/img/structure/B1621335.png)
![4-(4-Chlorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B1621336.png)
![[3-(4-Chlorophenyl)phenyl]methanol](/img/structure/B1621339.png)





